molecular formula C27H42ClNO3 B609900 Peimisine HCl CAS No. 900498-44-4

Peimisine HCl

Cat. No. B609900
M. Wt: 464.09
InChI Key: BVYFGCQMQQGAEY-MCZYSGEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peimisine HCl is a steroidal alkaloid . It is one of the alkaloids in Fritillariae ussuriensis Bulbus . It has been found to inhibit lung acetylcholinesterase (AChE) .


Synthesis Analysis

The synthesis of Peimisine HCl and its derivatives has been studied . The effects of extraction time, temperature, pressure, and ethanol concentration were evaluated in order to develop an optimized Supercritical Fluid Extraction (SFE) method .


Molecular Structure Analysis

Peimisine HCl has the molecular formula C27H42ClNO3 . Its molecular weight is 464.1 g/mol . The IUPAC name for Peimisine HCl is (3 S ,3’ R ,3’ aS ,4 aS ,6’ S ,6 aR ,6 bS ,7’ aR ,9 R ,11 aS ,11 bR )-3-hydroxy-3’,6’,10,11 b -tetramethylspiro [1,2,3,4,4 a ,6,6 a ,6 b ,7,8,11,11 a -dodecahydrobenzo [a]fluorene-9,2’-3 a ,4,5,6,7,7 a -hexahydro-3 H -furo [3,2-b]pyridine]-5-one;hydrochloride .


Physical And Chemical Properties Analysis

Peimisine HCl has a molecular weight of 464.1 g/mol . Its exact mass is 463.29 . The elemental analysis of Peimisine HCl is C, 69.88; H, 9.12; Cl, 7.64; N, 3.02; O, 10.34 .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Peimisine HCl's pharmacokinetics, tissue distribution, and excretion have been studied in rats. The compound was found to be slowly distributed and eliminated from rat plasma, showing linear dynamics in a certain dose range. Notably, gender differences were observed in pharmacokinetic parameters. High drug levels in the spleen, kidney, lung, liver, and heart were seen in both male and female rats, while low levels were observed in the uterus, ovary, testis, and brain. Major elimination in male rats occurred via urine excretion (Chen et al., 2015).

Extraction and Enrichment

Optimization studies for the extraction and enrichment of steroidal alkaloids, including peimisine, from bulbs of Fritillaria cirrhosa have been conducted. The study aimed to enhance the content of these alkaloids for their powerful biological activities (Wang et al., 2014).

Hepatic Fibrosis

Peimisine has shown protective effects against hepatic fibrosis induced by carbon tetrachloride in rats. It could lower various serum markers and decrease contents of hydroxyproline and malondialdehyde in liver tissue while increasing superoxide dismutase levels, suggesting anti-fibrotic properties (Yun, 2013).

Acute Lung Injury

Derivatives of peimisine have been studied for their effects on the NF‐κB inflammation pathway in mice with acute lung injury induced by lipopolysaccharide. Certain derivatives showed potential in increasing cell survival rate and reducing inflammatory markers, suggesting a role in treating acute lung injury (Jin et al., 2021).

Developmental Toxicity

Evaluation of peimisine's developmental toxicity was conducted using the system of embryonic stem cells test. The findings indicated that peimisine was non-embryotoxic and did not exhibit developmental neurotoxicity (Zhou et al., 2011).

Structural Revision

Studies have been carried out to revise the structure of peimisine based on 2D-NMR and other spectroscopic methods. This is crucial for understanding its chemical nature and potential applications (Wang, Zhang, & Tang, 1992).

Antiasthmatic Mechanism

Research into peimisine's antiasthmatic mechanism revealed its impact on tracheal smooth muscle contraction. It affected M-receptors and restrained the release of internal calcium, offering insights into its potential use in asthma treatment (Ying-chun, 2009).

Supercritical Fluid Extraction

Studies optimizing supercritical fluid extraction of peimisine from Fritillaria thunbergii Miq were conducted. This method enhances the extraction efficiency and could have applications in the pharmaceutical industry (Ruan et al., 2016).

Safety And Hazards

Peimisine HCl is considered hazardous . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Research on Peimisine HCl and its derivatives is ongoing . The biosynthesis and biological regulation of Fritillaria isosteroidal alkaloids, including Peimisine HCl, are areas of active research . There is also interest in exploring potential tactics to increase the accumulation of Fritillaria isosteroidal alkaloids based on endophytic fungi .

properties

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFGCQMQQGAEY-MCZYSGEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peimisine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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